molecular formula C15H12ClN3OS B4439133 3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4439133
M. Wt: 317.8 g/mol
InChI Key: JCMXLUVETNAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide have been extensively studied. In vitro studies have shown that this compound exhibits anticancer, antiviral, and antibacterial activities. In vivo studies have demonstrated that this compound has a low toxicity profile and can be administered orally or intravenously.

Advantages and Limitations for Lab Experiments

3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards specific enzymes or proteins. This makes it an ideal compound for studying specific cellular processes. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One of the main directions is the development of new derivatives with improved solubility and potency. Another direction is the investigation of the compound's potential applications in other fields, such as neuroscience and immunology. Additionally, the elucidation of the compound's mechanism of action and its interaction with specific enzymes or proteins will provide valuable insights into its biological activity and potential therapeutic applications.

Scientific Research Applications

3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities. In drug discovery, 3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been used as a lead compound for the development of new drugs. In material science, this compound has been studied for its potential applications in organic electronics and photovoltaics.

properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-8-4-5-9(16)7-11(8)19-14(20)13-12(17)10-3-2-6-18-15(10)21-13/h2-7H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMXLUVETNAFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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